molecular formula C14H18N2O5S B2414072 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide CAS No. 2034204-85-6

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide

Cat. No.: B2414072
CAS No.: 2034204-85-6
M. Wt: 326.37
InChI Key: XHEBVKDUUJFKFK-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides It features a pyrrolidine-2,5-dione moiety linked to a benzenesulfonamide group through an ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Moiety: This can be achieved by reacting succinic anhydride with ammonia or an amine to form the pyrrolidine-2,5-dione structure.

    Linking the Ethoxyethyl Chain: The pyrrolidine-2,5-dione is then reacted with an ethoxyethyl halide under basic conditions to introduce the ethoxyethyl chain.

    Sulfonamide Formation: Finally, the ethoxyethyl-pyrrolidine-2,5-dione intermediate is reacted with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrrolidine-2,5-dione moiety can be involved in redox reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Yields substituted sulfonamide derivatives.

    Oxidation: Produces oxidized forms of the pyrrolidine-2,5-dione.

    Reduction: Results in reduced forms of the pyrrolidine-2,5-dione.

    Hydrolysis: Generates amine and sulfonic acid derivatives.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzenesulfonamide is unique due to its specific combination of the pyrrolidine-2,5-dione and benzenesulfonamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c17-13-6-7-14(18)16(13)9-11-21-10-8-15-22(19,20)12-4-2-1-3-5-12/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEBVKDUUJFKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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